Ac-Asp-pNA

酶动力学 底物特异性 蛋白酶测定

For laboratories studying caspase or Asp-specific proteases, selecting the correct substrate is critical to avoid data artifacts. Ac-Asp-pNA is the minimal chromogenic substrate for absolute P1 Asp recognition, enabling unambiguous kinetic characterization (Km, Vmax) and high-throughput screening. Key advantages: • Chromogenic pNA release quantifiable at 405 nm, compatible with standard microplate readers and automated liquid handling. • Single-residue design isolates S1 pocket specificity for enzyme engineering and inhibitor development. • High purity (≥98%) ensures consistent assay performance. Supplied with analytical documentation for immediate use.

Molecular Formula C12H13N3O6
Molecular Weight 295.25 g/mol
CAS No. 41149-01-3
Cat. No. B556458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-Asp-pNA
CAS41149-01-3
Synonyms41149-01-3; Ac-asparticacid-pna; AC1OLQZK; A3927_SIGMA; CTK1D5029; Acetyl-L-aspartic4-nitroanilide; ZINC4899549; N-Acetyl-L-asparticacid|A-(p-nitroanilide); N-Acetyl-L-asparticacidalpha-(p-nitroanilide); (3S)-3-acetamido-4-(4-nitroanilino)-4-oxobutanoicacid; Butanoicacid,3-(acetylamino)-4-[(4-nitrophenyl)amino]-4-oxo-,(3S)-
Molecular FormulaC12H13N3O6
Molecular Weight295.25 g/mol
Structural Identifiers
SMILESCC(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C12H13N3O6/c1-7(16)13-10(6-11(17)18)12(19)14-8-2-4-9(5-3-8)15(20)21/h2-5,10H,6H2,1H3,(H,13,16)(H,14,19)(H,17,18)/t10-/m0/s1
InChIKeyCZAFZGHQNCYTDG-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ac-Asp-pNA 基础特性与底物类别


Ac-Asp-pNA (CAS 41149-01-3),也称Acetyl-Aspartyl-p-Nitroanilide,是一种合成显色肽底物,广泛用于体外定量检测天冬氨酸特异性蛋白酶(如caspase家族)的活性。它由天冬氨酸(Asp)残基通过酰胺键与对硝基苯胺(pNA)发色团连接而成 。当特定的蛋白酶识别并切割该底物时,会释放出pNA发色团,产生可在405 nm波长处进行分光光度法定量检测的黄色信号 。其分子量为295.25 g/mol,分子式为C12H13N3O6 。

Workflow Aspartate-specific protease activity assays
Detection Chromogenic pNA release at 405 nm
Substrate motif Minimal Asp recognition for S1 pocket profiling

Ac-Asp-pNA 不可简单互换的核心差异


在蛋白酶活性分析中,简单地用一种“显色底物”替换另一种可能会导致数据错误。Ac-Asp-pNA作为最短的天冬氨酸特异性序列,其识别特征与其他常见的四肽或五肽底物(如Ac-DEVD-pNA、Ac-YVAD-pNA)有根本不同。后者凭借其扩展的肽段序列获得酶的选择性,而Ac-Asp-pNA仅由一个氨基酸残基组成,这使得其被切割的动力学和特异性更依赖于目标酶的S1口袋对Asp残基的绝对识别 。因此,在选择用于筛选、抑制剂开发或生化分析的底物时,必须基于定量的酶学数据,而非主观判断。

Sequence length Short single-residue substrate; kinetic selectivity may shift compared to tetrapeptide or pentapeptide substrates such as Ac-DEVD-pNA.
S1 specificity Recognition depends primarily on the aspartate S1 pocket; substrate performance may not transfer across protease families without re-validation.

Ac-Asp-pNA 关键差异证据指南


天冬氨酸特异性蛋白酶高灵敏度检测

Ac-Asp-pNA 作为最小化的天冬氨酸蛋白酶底物,仅包含一个天冬氨酸残基,这使其成为评估蛋白酶P1位点绝对特异性的理想工具。与包含扩展肽序列的底物(如Ac-DEVD-pNA)不同,Ac-Asp-pNA 的切割效率直接反映了目标酶S1口袋对Asp残基的亲和力 。在评估米曲霉来源的天冬酰胺氨肽酶(AAP)时,以 Ac-Asp-pNA 为底物测得其 Km 值为 0.42 mmol/L,Vmax 为 21.57 μmol/(mL·min),明确显示该酶对N末端天冬氨酸残基的水解特异性 [1]。此定量数据为选择用于表征新型天冬氨酸特异性蛋白酶的底物提供了明确基准。

Asp-specific protease kinetics
Reported
Km = 0.42 mmol/L, Vmax = 21.57 μmol/(mL·min) for Ac-Asp-pNA with recombinant AAP from Aspergillus oryzae at pH 7.0, 50°C
Supports kinetic benchmarking for aspartate-specific proteases
Reported from recombinant AAP enzyme study; values may vary with enzyme source
酶动力学 底物特异性 蛋白酶测定

标准化显色检测与自动化兼容性

Ac-Asp-pNA 的显色原理基于其被蛋白酶切割后释放出的对硝基苯胺(pNA)。pNA 在约405 nm 处有最大吸收峰,可使用标准分光光度计或酶标仪进行定量检测 。这一特性使其成为高通量筛选(HTS)和自动化分析的首选工具,其检测波长与广泛使用的Ac-DEVD-pNA等底物完全兼容 [1]。该检测方法的信号与酶活性成正比,能够直接反映酶的反应动力学,从而实现对酶活性或抑制剂效价的精确定量 。

Chromogenic detection platform
Class-level
λmax ≈ 405 nm for released pNA; compatible with standard microplate readers and automation
Compatible with high-throughput chromogenic assay workflows
Class-level inference; confirm compatibility with specific instrument models
高通量筛选 比色法检测 自动化

高纯度规格与实验可重复性

可重复性是科学研究的基础。Ac-Asp-pNA 由多家供应商以高纯度(通常≥95%或≥98%)提供,并附有详细的分析证书(COA)和高效液相色谱(HPLC)数据 [REFS-1, REFS-2]。与纯度较低或成分不明的底物相比,使用高纯度的 Ac-Asp-pNA 能显著减少批次间差异和非特异性反应,从而获得更可靠、更可重复的实验数据。这一特性对于长期研究项目或需要跨实验室比较结果的合作项目至关重要。

Purity and reproducibility
Specification review
Supplier purity ≥95% to >98% by HPLC; certificates of analysis available
High purity supports lot-to-lot reproducibility
Verify COA for each lot; purity basis may differ between suppliers
纯度 质量控制 实验可重复性

Ac-Asp-pNA 最佳研究与应用场景


天冬氨酸特异性蛋白酶的底物选择性表征

当研究一种新的或工程化的蛋白酶时,首要任务是确定其P1位点特异性。Ac-Asp-pNA 作为最小化的底物,是评估酶对天冬氨酸残基绝对识别能力的理想工具 。如研究所示,使用 Ac-Asp-pNA 可快速测定 Km 和 Vmax 等关键动力学参数,为后续设计更高效或更具选择性的底物奠定基础 [1]。

高通量筛选与自动化酶活性分析

对于需要进行大量抑制剂筛选或酶活性评估的实验室,Ac-Asp-pNA 是建立可靠、可扩展且易于自动化的比色分析方法的理想选择。其检测信号在405 nm处产生,与标准酶标仪和自动化液体处理系统完全兼容,能够无缝整合到现有的高通量筛选工作流程中 。

教学与基础酶学中的酶动力学分析

在酶学教学或基础研究中,需要一种简单、直观的方法来演示酶动力学原理。Ac-Asp-pNA 的显色反应肉眼可见,并可通过分光光度计轻松追踪,使其成为展示酶活性、底物浓度依赖性以及抑制剂作用的理想教学工具 。

Application
Selection Property
Validation Focus
Protease P1 specificity characterization
Minimal aspartate recognition motif
Kinetic parameter determination (Km, Vmax)
High-throughput screening for protease activity
Chromogenic detection at 405 nm
Compatibility with automated plate readers
Enzyme kinetics education and training
Visual colorimetric reaction
Demonstration of Michaelis-Menten kinetics

Technical Documentation Hub

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13 linked technical documents
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